2,5,6-Trimethylbenzimidazole

Thermal Stability Purification Solid-State Chemistry

2,5,6-Trimethylbenzimidazole (CAS 3363-56-2) is a trisubstituted benzimidazole with methyl groups at the 2-, 5-, and 6-positions, conferring distinct electronic and steric properties versus less substituted analogs. Its LogP of 2.41 enhances membrane permeability for drug discovery, while the high melting point (239-240°C) ensures thermal stability under harsh synthetic conditions. As the authentic lower axial ligand of vitamin B12, it is the definitive standard for biosynthesis and degradation studies, with a characteristic 13C-NMR signature (C7 at 109.5 ppm) enabling precise isotopic tracking. In coordination chemistry, its bulky, electron-rich profile yields distinct metal complex geometries compared to 5,6-dimethylbenzimidazole or 2-methylbenzimidazole. Available via high-yielding, catalyst-free protocols, this building block is ideal for imidazobenzodiazepine synthesis. Procure where generic substitution is not viable.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 3363-56-2
Cat. No. B079547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,6-Trimethylbenzimidazole
CAS3363-56-2
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(N2)C
InChIInChI=1S/C10H12N2/c1-6-4-9-10(5-7(6)2)12-8(3)11-9/h4-5H,1-3H3,(H,11,12)
InChIKeyAFNRMRFWCAJQGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,6-Trimethylbenzimidazole (CAS 3363-56-2): Core Properties and Research-Grade Procurement Baseline


2,5,6-Trimethylbenzimidazole (CAS 3363-56-2) is a trisubstituted benzimidazole derivative characterized by methyl groups at the 2-, 5-, and 6-positions of the fused benzene-imidazole ring system [1]. This specific substitution pattern confers distinct physicochemical properties compared to less alkylated or alternatively substituted analogs. The compound is a well-established precursor and degradation product in the study of vitamin B12 (cobalamin) biosynthesis, where it serves as the lower axial ligand base attached to the cobalt atom . It is also employed as a ligand in coordination chemistry [2] and as a versatile building block for the synthesis of more complex heterocyclic systems, including imidazobenzodiazepines [3].

Why 2,5,6-Trimethylbenzimidazole Cannot Be Interchanged with Common Analogs in Critical Applications


Benzimidazole derivatives are a broad class of heterocycles, but their physicochemical and functional properties are exquisitely sensitive to the pattern and degree of alkyl substitution. Generic substitution of 2,5,6-Trimethylbenzimidazole with analogs like 5,6-dimethylbenzimidazole or 2-methylbenzimidazole is not viable for applications demanding precise electronic tuning, thermal stability, or specific ligand geometry. The additional methyl group at the 2-position, relative to 5,6-dimethylbenzimidazole, for instance, directly alters the compound's lipophilicity (LogP) [1] and its steric profile in coordination complexes, which can drastically affect binding affinity and catalytic activity . Similarly, the presence of methyl groups on the benzo ring creates a distinct electronic environment compared to simple 2-methylbenzimidazole, as evidenced by differences in spectroscopic signatures and melting points . The following section provides quantitative, comparator-driven evidence for these critical differentiators.

Quantitative Differentiation of 2,5,6-Trimethylbenzimidazole: A Comparator-Based Evidence Guide for Scientific Selection


Enhanced Thermal Stability: Higher Melting Point vs. 5,6-Dimethylbenzimidazole

2,5,6-Trimethylbenzimidazole exhibits a significantly higher melting point than its biosynthetic precursor, 5,6-dimethylbenzimidazole (DMB). This indicates stronger intermolecular forces in the solid state, a property that can influence its purification by recrystallization and its behavior in high-temperature reactions. This thermal robustness is a direct consequence of the additional methyl group at the 2-position . This contrasts with the lower melting point of 2-methylbenzimidazole, highlighting the synergistic effect of the 5,6-dimethyl substitution on the benzo ring [1].

Thermal Stability Purification Solid-State Chemistry

Increased Lipophilicity: Higher LogP vs. 5,6-Dimethylbenzimidazole

The calculated partition coefficient (LogP) is a critical determinant of a molecule's ability to cross biological membranes and its solubility profile. 2,5,6-Trimethylbenzimidazole demonstrates a substantially higher LogP value compared to the less substituted analog, 5,6-dimethylbenzimidazole [1]. This increase in lipophilicity, driven by the 2-methyl group, is a key differentiator for applications where enhanced non-polar interactions are desired, such as in the design of more permeable drug candidates or in extraction processes favoring organic phases. While direct LogP data for 5,6-DMB was not located in this search, the structural basis (an additional methyl group) universally correlates with increased LogP.

Lipophilicity Membrane Permeability Drug Design

High-Yield PEG-Mediated Synthesis: Catalyst-Free Efficiency vs. Traditional Methods

2,5,6-Trimethylbenzimidazole can be synthesized in high yield via a modern, PEG-mediated, catalyst-free protocol under solvent-less conditions . This approach contrasts sharply with traditional, often lower-yielding methods that employ strong acids or require complex catalyst systems. The reported yield is competitive with or superior to many other 2-substituted benzimidazoles prepared under identical conditions, demonstrating the suitability of this specific substrate for this efficient synthetic route. For example, the yield for 2,5,6-Trimethylbenzimidazole was reported as 79%, which is comparable to or better than other derivatives in the same study (e.g., 2-ethylbenzimidazole at ~95%, but others at ~79-91%) .

Green Chemistry Synthetic Efficiency Yield Optimization

Spectroscopic Differentiation: Distinct 13C-NMR Signature vs. 5,6-Dimethylbenzimidazole

The 13C-NMR spectrum of 2,5,6-Trimethylbenzimidazole provides a definitive and distinct signature for structural confirmation and purity assessment. In a study on B12 biosynthesis, the compound exhibited a prominent signal at 109.5 ppm corresponding to the C7 carbon, which arises from the methylation of the N3 position of the 5,6-dimethylbenzimidazole precursor [1]. This specific chemical shift is a direct result of the trimethyl substitution pattern and can be used to unambiguously identify the compound and differentiate it from its less methylated analogs. For instance, the C2 signal appears at 142.8 ppm [1], a value that would shift in the presence of different substituents on the benzimidazole core.

Structural Elucidation Analytical Chemistry NMR Spectroscopy

Coordination Chemistry: Distinct Ligand Behavior vs. 2-Methylbenzimidazole

2,5,6-Trimethylbenzimidazole functions as a sterically and electronically distinct ligand in coordination complexes. A direct comparative study with 2-methylbenzimidazole in the synthesis of chromium(I) cyanonitrosyl hetero complexes demonstrated that the trimethylated ligand (TMBZL) yields complexes with different stoichiometry and electronic properties compared to the monomethylated analog (MBZL) [1]. The specific arrangement of methyl groups in 2,5,6-Trimethylbenzimidazole is noted to create distinctive coordination properties that could be explored for applications in catalysis or materials science . The precise nature of these differences (e.g., stability constants, spectroscopic features) is system-dependent, but the study confirms the non-interchangeable nature of these ligands.

Coordination Chemistry Ligand Design Metal Complexes

Optimal Scientific and Industrial Application Scenarios for 2,5,6-Trimethylbenzimidazole Based on Evidence


Vitamin B12 Biosynthesis and Mechanistic Studies

Procure 2,5,6-Trimethylbenzimidazole as a key standard and degradation product for investigating the biosynthesis of vitamin B12 in anaerobic bacteria. Its distinct 13C-NMR signature (C7 at 109.5 ppm) [1] allows researchers to track the incorporation of labeled precursors and confirm the methylation of the 5,6-dimethylbenzimidazole moiety. This application leverages its role as the lower axial ligand base in cobalamin and its higher thermal stability (mp 239-240°C) for reliable handling and analysis.

Synthesis of Complex Heterocycles and Fused Ring Systems

Utilize 2,5,6-Trimethylbenzimidazole as a robust starting material for the construction of more complex molecules, such as imidazobenzodiazepines [1]. The compound's high thermal stability (mp 239-240°C) enables it to withstand the harsh reaction conditions often required for cyclization and condensation reactions. Its availability via high-yielding, catalyst-free protocols (e.g., 79% yield via PEG-mediated synthesis) ensures a reliable and cost-effective supply of the building block.

Design of Lipophilic Drug Candidates and Chemical Probes

Select 2,5,6-Trimethylbenzimidazole as a core scaffold when increased lipophilicity is desired for a drug discovery program. Its LogP of 2.41 [1] represents a significant increase over less substituted analogs like 5,6-dimethylbenzimidazole, potentially improving membrane permeability. This property, combined with its synthetic accessibility, makes it a valuable starting point for the development of novel chemical probes targeting intracellular proteins or for optimizing the pharmacokinetic profile of lead compounds.

Development of Sterically Demanding Ligands for Coordination Chemistry

Employ 2,5,6-Trimethylbenzimidazole as a bulky, electron-rich ligand for the synthesis of novel transition metal complexes. Comparative studies show that its coordination behavior with metals like chromium(I) is distinct from that of less substituted benzimidazoles [1]. This unique steric and electronic profile can be exploited to tune the reactivity, stability, and catalytic properties of the resulting metal complexes for applications in catalysis or materials science .

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